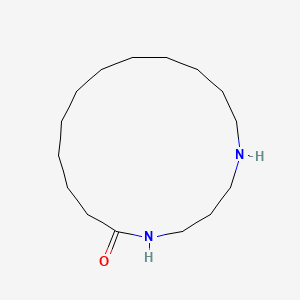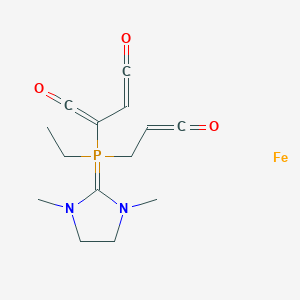![molecular formula C10H7N3O2 B14484347 Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione CAS No. 64143-10-8](/img/structure/B14484347.png)
Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrazole and quinazoline ring system, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione typically involves multi-component reactions (MCRs) due to their efficiency in providing molecular diversity. One common method involves the reaction of benzaldehydes, dimedone, and 1H-pyrazole-3,5-diamine in a solvent like DMF at elevated temperatures . Another approach utilizes a Rh(III)-catalyzed C-H activation/cyclization cascade, which allows for the synthesis of pyrazolo[1,5-a]quinazolines through a [5+1] annulation reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally benign catalysts and high-yielding synthetic approaches, such as the use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, are promising for scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyrazole and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve solvents like ethanol or DMF and may require catalysts like palladium or rhodium .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[5,1-b]quinazolines, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial, antifungal, and anticancer activities.
Mécanisme D'action
The mechanism of action of Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases, leading to the modulation of cell proliferation and apoptosis . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]quinazolines: These compounds share a similar core structure but differ in the position of the fused rings.
Pyrazolo[5’,1’3,4]pyrazino[2,1-b]quinazolines: These compounds have an additional pyrazine ring, offering different biological activities.
Uniqueness
Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione is unique due to its specific ring fusion and the resulting biological activities. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
64143-10-8 |
|---|---|
Formule moléculaire |
C10H7N3O2 |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
1,4-dihydropyrazolo[5,1-b]quinazoline-2,9-dione |
InChI |
InChI=1S/C10H7N3O2/c14-9-5-8-11-7-4-2-1-3-6(7)10(15)13(8)12-9/h1-5,11H,(H,12,14) |
Clé InChI |
UIPAJTMSCJSCDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N3C(=CC(=O)N3)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
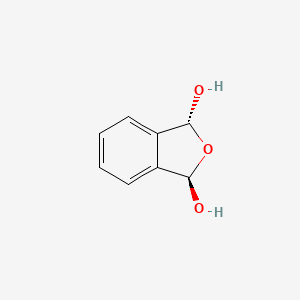
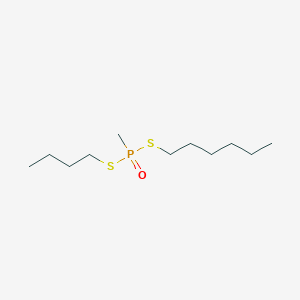
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14484294.png)
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)
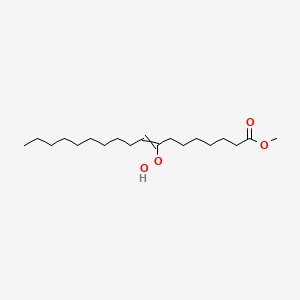
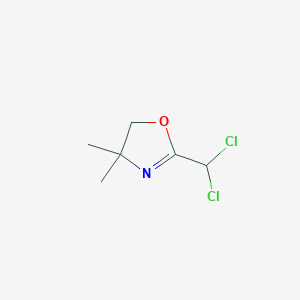
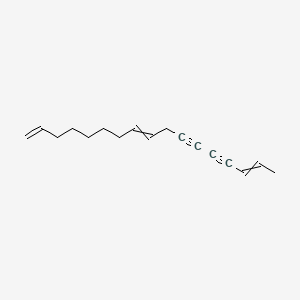
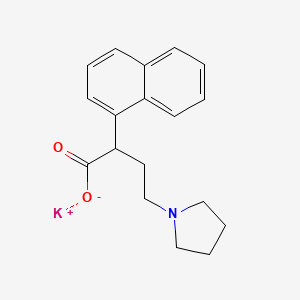
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
